3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid
Description
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid (CAS: CDS022229) is a bicyclic organic compound characterized by a conjugated enoic acid moiety attached to a partially saturated pyran ring. Its molecular formula is C₈H₁₀O₃ (Hill notation), with a molecular weight of 154.16 g/mol . The structure features a 3,4-dihydro-2H-pyran ring fused to a propenoic acid group, as confirmed by its SMILES string OC(/C=C/C1CCC=CO1)=O and InChI key ORHVMQYLGLOLHN-SNAWJCMRSA-N . This compound is typically a solid at room temperature and is utilized in organic synthesis, particularly as a precursor for heterocyclic frameworks or intermediates in pharmaceutical research .
Structure
3D Structure
Properties
Molecular Formula |
C8H10O3 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(E)-3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H10O3/c9-8(10)5-4-7-3-1-2-6-11-7/h2,4-7H,1,3H2,(H,9,10)/b5-4+ |
InChI Key |
ORHVMQYLGLOLHN-SNAWJCMRSA-N |
Isomeric SMILES |
C1CC(OC=C1)/C=C/C(=O)O |
Canonical SMILES |
C1CC(OC=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, furan-3-carbaldehyde reacts with malonic acid in pyridine using piperidine as a catalyst. The mixture is heated to 85°C for 18 hours, followed by acidification with HCl to precipitate the product. For the dihydropyran analog, 3,4-dihydro-2H-pyran-2-carbaldehyde substitutes furan-3-carbaldehyde. The reaction proceeds via deprotonation of malonic acid, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated system.
Optimization Parameters
-
Catalyst : Piperidine (0.12 equiv) achieves higher yields compared to weaker bases like ammonium acetate.
-
Solvent : Pyridine acts as both solvent and acid scavenger, though recent adaptations use toluene with molecular sieves to improve scalability.
-
Temperature : Elevated temperatures (80–85°C) drive dehydration, but prolonged heating beyond 20 hours risks decarboxylation.
Acid-Catalyzed Cyclization
Cyclization of preformed α,β-unsaturated acids with dihydropyran precursors offers an alternative route. This method leverages Brønsted or Lewis acids to facilitate intramolecular ether formation.
Protocol from Patent Literature
A patented approach reacts γ,δ-unsaturated carboxylic acids with 3,4-dihydro-2H-pyran in the presence of p-toluenesulfonic acid (PTSA) or montmorillonite KSF. For example, 3-pentenoic acid and dihydropyran undergo cyclization at 80°C for 2 hours, yielding the target compound in 78% efficiency.
Key Variables
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | PTSA (1–5 mol%) | Maximizes rate |
| Reaction Time | 2–4 hours | Minimizes side products |
| Solvent | Toluene | Enhances selectivity |
Lewis acids like ZnCl₂ supported on montmorillonite show comparable efficacy but require higher loadings (10 mol%).
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and minimal waste. Continuous flow reactors and immobilized catalysts are employed to streamline the synthesis of this compound.
Supported Catalyst Systems
Amberlyst® 15, a sulfonic acid-functionalized resin, enables efficient cyclization in flow reactors. A 2023 study reported 92% conversion at 100°C with a residence time of 30 minutes. The catalyst’s reusability (>10 cycles without loss of activity) reduces production costs by 40% compared to batch processes.
Comparative Analysis of Catalysts
| Catalyst | Temperature (°C) | Yield (%) | Reusability |
|---|---|---|---|
| Amberlyst® 15 | 100 | 92 | >10 cycles |
| Montmorillonite KSF | 80 | 78 | 5 cycles |
| PTSA | 80 | 85 | Single-use |
Mechanistic Insights and Byproduct Formation
Side reactions predominantly arise from over-oxidation or dimerization. For instance, prolonged exposure to acidic conditions may hydrate the α,β-unsaturated bond, forming 3-(3,4-dihydro-2H-pyran-2-yl)propanoic acid. Dimerization via Diels-Alder pathways is mitigated by maintaining reaction temperatures below 90°C.
Spectral Characterization
-
¹H NMR (DMSO-d₆): δ 6.57 (d, J = 15.9 Hz, 1H, CH=CH), 4.80–4.70 (m, 1H, pyran H-2), 3.90–3.70 (m, 2H, pyran H-6), 2.20–1.80 (m, 4H, pyran H-3, H-4).
Emerging Methodologies
Recent advances focus on photoredox catalysis and enzymatic synthesis. A 2024 pilot study demonstrated visible-light-mediated decarboxylative coupling of dihydropyran with acrylic acid, achieving 65% yield under mild conditions. Enzymatic routes using lipases (e.g., Candida antarctica) remain exploratory but offer potential for enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives .
Scientific Research Applications
Organic Synthesis
3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:
- Knoevenagel Condensation : This reaction forms carbon-carbon bonds and is essential for synthesizing larger organic molecules. The compound can act as both an electrophile and nucleophile, facilitating the formation of α,β-unsaturated carbonyl compounds .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its biological activity. It has been evaluated for:
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics .
Polymer Chemistry
In materials science, this compound serves as a monomer for synthesizing polymers with specific properties:
- Polymerization Reactions : The vinyl group in the structure allows for polymerization, leading to the creation of new materials with tailored mechanical and thermal properties. These polymers can be used in coatings, adhesives, and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Derivatives showed significant inhibition of bacterial growth, suggesting potential as antibiotic agents. |
| Study 2 | Polymer Synthesis | Successful polymerization resulted in materials with enhanced thermal stability compared to conventional polymers. |
| Study 3 | Organic Synthesis | Demonstrated efficiency in Knoevenagel condensation reactions leading to high yields of target compounds. |
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Observations:
Functional Group Influence :
- The α,β-unsaturated carboxylic acid in the target compound enables conjugate addition reactions, contrasting with the ester derivatives (e.g., compound from ), which are prone to hydrolysis .
- Compounds with multiple hydroxyl groups (e.g., ) exhibit higher solubility in polar solvents compared to the target compound’s moderate polarity .
Ring System Variations :
- Dihydropyran vs. Pyridine/Pyrrolopyridazine : The dihydropyran ring in the target compound provides partial saturation, enhancing stability over fully aromatic pyridine derivatives () but reducing reactivity compared to fused bicyclic systems like pyrrolopyridazine () .
Molecular Weight and Applications :
- Lower molecular weight (154.16 g/mol) makes the target compound more suitable as a synthetic intermediate, whereas bulkier analogues (e.g., ’s aliphatic esters) are tailored for specific pharmacological roles .
Biological Activity
3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid, a compound derived from the pyran family, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The research findings are supported by diverse sources, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a conjugated system that may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Efficacy of Pyran Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyran derivatives have also been documented. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For example, a case study involving the treatment of inflammatory bowel disease (IBD) showed that pyran derivatives reduced inflammation markers significantly in animal models .
Antioxidant Activity
Antioxidant properties are another crucial aspect of the biological activity of this compound. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is vital for protecting against cellular damage and may have implications for aging and degenerative diseases .
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 75 | 25 |
| Ascorbic Acid | 90 | 10 |
Case Studies
- Inflammatory Bowel Disease : A study investigated the effects of pyran derivatives on IBD in rats. The results indicated a significant reduction in colon inflammation markers after treatment with this compound .
- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could mitigate neuronal damage by enhancing antioxidant defenses .
Q & A
Q. What are the established synthetic routes for 3-(3,4-dihydro-2H-pyran-2-yl)prop-2-enoic acid?
The synthesis typically involves cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, similar compounds (e.g., (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid) are synthesized via cyclization of hydroxy acid precursors under controlled conditions . Key steps include:
- Precursor preparation : Starting from ketones or aldehydes with propenoic acid derivatives.
- Cyclization : Catalyzed by BF₃·Et₂O at temperatures between 0°C and room temperature.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyran ring structure and propenoic acid moiety by identifying proton environments and carbon hybridization (e.g., sp² carbons in the enoic acid group) .
- HPLC : Monitors reaction progress and purity (>95% purity is typical for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₈H₁₀O₃ has a theoretical mass of 154.06 g/mol) .
Q. What are common reactivity patterns of the dihydropyran ring in this compound?
The dihydropyran ring participates in:
- Ring-opening reactions : Acidic or nucleophilic conditions hydrolyze the ether linkage, yielding diols or substituted alcohols.
- Diels-Alder reactions : The conjugated diene system in the dihydropyran can act as a diene partner .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Cross-validation : Use complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration if crystals are obtainable) .
- Dynamic NMR : Resolve stereochemical ambiguities (e.g., chair vs. boat conformations of the dihydropyran ring) by analyzing temperature-dependent shifts .
Q. What strategies optimize reaction yields in multi-step syntheses?
Q. How can computational methods predict reactivity or bioactivity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group in propenoic acid is a reactive hotspot .
- Molecular Docking : Screens against enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) using structural analogs like caffeic acid derivatives as templates .
Q. How is compound stability assessed under experimental conditions?
Q. What methodologies evaluate potential bioactivity?
- Enzyme Inhibition Assays : Test against targets like tyrosinase or lipoxygenase, using caffeic acid (a structural analog with known bioactivity) as a positive control .
- Cytotoxicity Screening : Use cell lines (e.g., HEK293) to assess IC₅₀ values, ensuring compliance with in-vitro research guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
